molecular formula C16H11ClN2O2S B14190043 N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 914644-22-7

N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide

Cat. No.: B14190043
CAS No.: 914644-22-7
M. Wt: 330.8 g/mol
InChI Key: HVUAERBVZFEUKO-UHFFFAOYSA-N
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Description

N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a chemical compound that belongs to the class of thieno[2,3-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thieno[2,3-c]pyridine scaffold in the structure contributes to its unique chemical properties and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves the formation of the thieno[2,3-c]pyridine core followed by the introduction of the 4-chlorobenzoyl and acetamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine ring. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and bases like triethylamine (TEA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to obtain the desired product. The use of automated reactors and controlled reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the thieno[2,3-c]pyridine scaffold allows for specific interactions with biological targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is unique due to the combination of the thieno[2,3-c]pyridine core with the 4-chlorobenzoyl and acetamide groups. This specific arrangement of functional groups contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

CAS No.

914644-22-7

Molecular Formula

C16H11ClN2O2S

Molecular Weight

330.8 g/mol

IUPAC Name

N-[3-(4-chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide

InChI

InChI=1S/C16H11ClN2O2S/c1-9(20)19-16-14(12-6-7-18-8-13(12)22-16)15(21)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,19,20)

InChI Key

HVUAERBVZFEUKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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